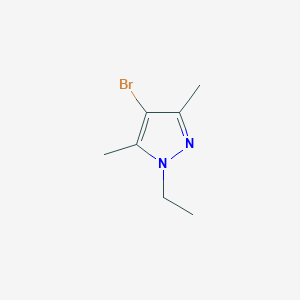
4-Brom-1-ethyl-3,5-dimethyl-1H-pyrazol
Übersicht
Beschreibung
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Wirkmechanismus
Target of Action
Pyrazole derivatives, in general, have been found to interact with various biological targets . For instance, 3,5-dimethylpyrazole is used as a blocking agent for isocyanates .
Mode of Action
It’s known that 4-bromopyrazole, a related compound, can undergo cyanation in the presence of palladium catalysts . This suggests that 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole might also interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical form is a liquid, which might influence its bioavailability .
Result of Action
4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Action Environment
It’s worth noting that the compound’s storage temperature is room temperature , suggesting that it might be stable under normal environmental conditions.
Biochemische Analyse
Biochemical Properties
4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole on various cell types and cellular processes are profound. In hepatocytes, it has been shown to modulate the expression of genes involved in detoxification and metabolic processes. This modulation can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production . In neuronal cells, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can affect cell signaling pathways, potentially influencing neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole exerts its effects through several mechanisms. One primary mechanism is the binding to cytochrome P450 enzymes, which can alter the enzyme’s activity and subsequently affect the metabolism of other compounds. This binding can lead to either competitive inhibition or allosteric modulation, depending on the specific enzyme and the presence of other substrates . Additionally, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can lead to adaptive changes in cellular function, including upregulation of detoxification pathways and alterations in metabolic flux.
Dosage Effects in Animal Models
In animal models, the effects of 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole vary with different dosages. At low doses, the compound can induce beneficial effects such as enhanced detoxification and improved metabolic efficiency. At high doses, it can lead to toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in the cell, impacting cellular energy production and detoxification processes.
Transport and Distribution
Within cells and tissues, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and cellular effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can be achieved through several methods:
Cyclocondensation: One common method involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as bromine or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiol group would yield a thioether derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-ethyl-3,5-dimethyl-1H-pyrazole:
Uniqueness
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethyl and methyl groups contribute to its overall stability and reactivity .
Eigenschaften
IUPAC Name |
4-bromo-1-ethyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXDYBXWDTDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618920 | |
| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-51-1 | |
| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




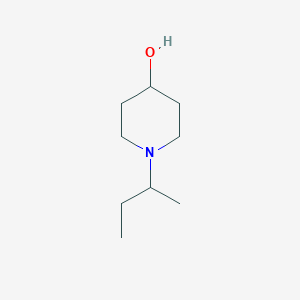
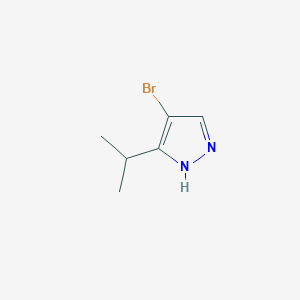


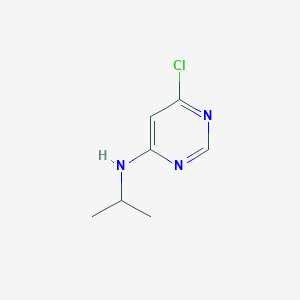
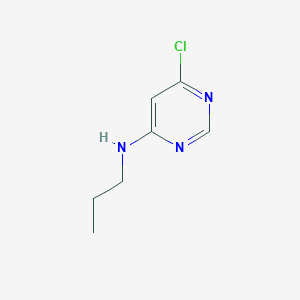
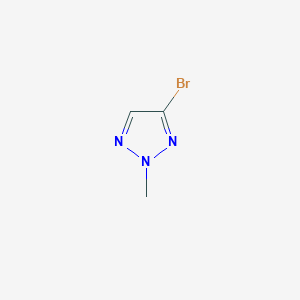
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)
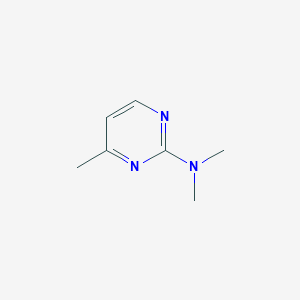
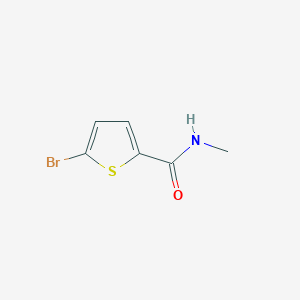
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

